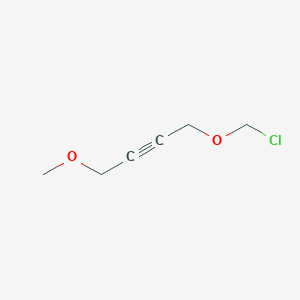
1,1,1-Trimethoxy-N-methyl-N-propylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trimethoxy-N-methyl-N-propylsilanamine: is an organosilicon compound characterized by the presence of a silicon atom bonded to three methoxy groups, a methyl group, and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trimethoxy-N-methyl-N-propylsilanamine can be synthesized through the reaction of trimethoxysilane with N-methyl-N-propylamine under controlled conditions. The reaction typically involves the use of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trimethoxy-N-methyl-N-propylsilanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1,1-Trimethoxy-N-methyl-N-propylsilanamine is used as a precursor in the synthesis of other organosilicon compounds
Biology: In biological research, this compound is used to study the effects of silicon-containing compounds on biological systems. It is also used in the development of silicon-based biomaterials.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. It is also being investigated for its potential use in the development of silicon-based pharmaceuticals.
Industry: In the industrial sector, this compound is used as a coupling agent in the production of silicone polymers and resins. It is also used as a surface modifier to improve the properties of materials such as glass and ceramics.
Wirkmechanismus
The mechanism of action of 1,1,1-Trimethoxy-N-methyl-N-propylsilanamine involves its ability to interact with various molecular targets through its silicon atom. The silicon atom can form stable bonds with other atoms, allowing the compound to act as a cross-linking agent in polymerization reactions. Additionally, the methoxy groups can undergo hydrolysis to form silanol groups, which can further react with other molecules to form stable complexes.
Vergleich Mit ähnlichen Verbindungen
- 1,1,1-Trimethoxy-2-methylpropane
- 1,1,1-Trimethoxy-2-ethylpropane
- 1,1,1-Trimethoxy-2-propylpropane
Comparison: 1,1,1-Trimethoxy-N-methyl-N-propylsilanamine is unique due to the presence of both a silicon atom and a nitrogen atom in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack either the silicon or nitrogen atom. Additionally, the presence of the propyl group provides increased hydrophobicity, which can be advantageous in certain applications.
Eigenschaften
CAS-Nummer |
91667-07-1 |
|---|---|
Molekularformel |
C7H19NO3Si |
Molekulargewicht |
193.32 g/mol |
IUPAC-Name |
N-methyl-N-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C7H19NO3Si/c1-6-7-8(2)12(9-3,10-4)11-5/h6-7H2,1-5H3 |
InChI-Schlüssel |
KYEQXDKNVTXUTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C)[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)
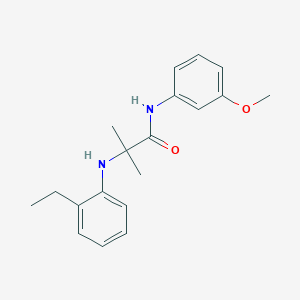
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)
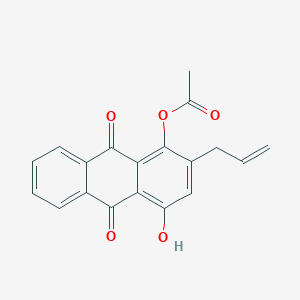
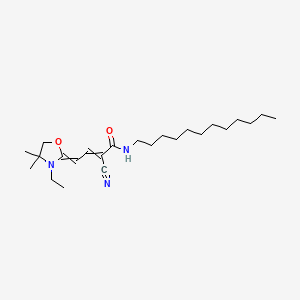

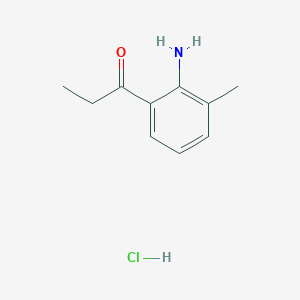
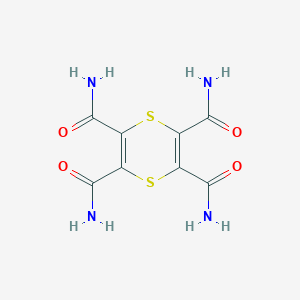

![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)
